3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide
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Overview
Description
3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a dimethylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with N,N-dimethylprop-2-enamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: This compound shares the hydroxyphenyl group but has a different functional group attached to the propanoic acid moiety.
4-Hydroxyphenylacetate: Similar in structure but with an acetate group instead of the dimethylprop-2-enamide moiety.
Uniqueness
3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
194940-11-9 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-12(2)11(14)8-5-9-3-6-10(13)7-4-9/h3-8,13H,1-2H3 |
InChI Key |
GAKOQTVWODHORS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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